NG, N'G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p'-sulfonate) is a chemical compound with the molecular formula and a molecular weight of 758.8 g/mol. This compound is a derivative of L-arginine, specifically modified to include two p-hydroxyazobenzene sulfonate groups. It is primarily recognized for its role as a reversible inhibitor of nitric oxide synthesis, which makes it significant in pharmacological research and potential therapeutic applications, particularly concerning vascular health and chronic kidney diseases .
The presence of the p-hydroxyazobenzene moiety allows for photo
NG, N'G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p'-sulfonate) exhibits notable biological activities:
The synthesis of NG, N'G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p'-sulfonate) typically involves multi-step organic reactions:
Specific reaction conditions (temperature, pH, solvents) are optimized to maximize yield and purity during these processes .
NG, N'G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p'-sulfonate) has several applications in both research and clinical settings:
Interaction studies of NG, N'G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p'-sulfonate) focus on its binding affinity and inhibitory effects on nitric oxide synthase enzymes. These studies typically involve:
Such studies help elucidate the compound's mechanism of action and potential side effects when used therapeutically .
Several compounds share structural or functional similarities with NG, N'G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p'-sulfonate). Here are some notable examples:
| Compound Name | Structure/Functionality | Unique Features |
|---|---|---|
| NG-Nitro-L-arginine | Nitric oxide synthase inhibitor | Contains a nitro group; more potent inhibition |
| L-NAME (N^G-nitro-L-arginine) | Nitric oxide synthase inhibitor | Shorter half-life; used widely in research |
| L-NMMA (N^G-monomethyl-L-arginine) | Nitric oxide synthase inhibitor | Less selective; affects other pathways |
| L-Arginine | Precursor for nitric oxide synthesis | Essential amino acid; promotes NO production |
NG, N'G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p'-sulfonate) is unique due to its dual sulfonate groups that enhance solubility and stability while providing reversible inhibition properties that are distinct from other nitric oxide synthase inhibitors .
NG, N'G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p'-sulfonate), commonly known as asymmetric dimethylarginine, represents a critical endogenous inhibitor of nitric oxide synthase enzymes [4]. The compound demonstrates distinct competitive binding dynamics with different nitric oxide synthase isoforms, exhibiting variable inhibition kinetics that fundamentally alter nitric oxide production pathways [8].
Research findings indicate that asymmetric dimethylarginine functions as a weak competitive inhibitor of recombinant endothelial nitric oxide synthase activity, with a determined inhibition constant of 3.9 micromolar and an inhibitory concentration achieving fifty percent inhibition of 12 micromolar [8]. The competitive inhibition mechanism involves direct binding competition with L-arginine at the enzyme active site, where the structural similarity between asymmetric dimethylarginine and the natural substrate enables competitive displacement [4] [15].
The binding dynamics reveal differential affinities across nitric oxide synthase isoforms, with endothelial nitric oxide synthase exhibiting distinct kinetic parameters compared to neuronal nitric oxide synthase [8]. Neuronal nitric oxide synthase demonstrates non-competitive inhibition patterns, contrasting with the competitive mechanism observed in endothelial nitric oxide synthase, suggesting distinct binding sites and interaction mechanisms [8] [14].
| Nitric Oxide Synthase Isoform | Inhibition Constant (μM) | Inhibitory Concentration 50% (μM) | Inhibition Type | Maximum Velocity (nmol/min/mg) |
|---|---|---|---|---|
| Endothelial Nitric Oxide Synthase | 3.9 | 12 | Competitive | 0.90 |
| Neuronal Nitric Oxide Synthase | Similar to endothelial | Similar to endothelial | Non-competitive | Higher than endothelial (~300×) |
| Inducible Nitric Oxide Synthase | Not specified | Not specified | Competitive | Not specified |
The competitive binding mechanism involves electrostatic interactions between the guanidine group of asymmetric dimethylarginine and specific residues within the nitric oxide synthase active site [14]. The binding affinity demonstrates concentration-dependent inhibition, with physiological concentrations of 0.4 to 0.5 micromolar in human blood potentially insufficient to cause substantial endothelial dysfunction through direct enzyme inhibition [8].
Cellular studies demonstrate that intracellular concentrations of asymmetric dimethylarginine significantly exceed plasma levels, reaching 5.1 micromolar in brain tissue and 3.6 micromolar in endothelial cells [21] [23]. These elevated intracellular concentrations provide sufficient inhibitory potential to substantially impact nitric oxide synthase activity, particularly when considering the local substrate-to-inhibitor ratios within cellular compartments [21].
Dimethylarginine dimethylaminohydrolase represents the primary enzymatic pathway responsible for asymmetric dimethylarginine metabolic clearance, accounting for approximately 80% of total clearance from the circulation [10] [12]. The enzyme catalyzes the hydrolysis of asymmetric dimethylarginine to citrulline and dimethylamine through a covalent intermediate mechanism involving the active site cysteine residue [22].
Kinetic analysis of dimethylarginine dimethylaminohydrolase from Pseudomonas aeruginosa reveals specific rate constants for the formation and decay of the S-alkylthiourea covalent adduct [22]. The formation rate constant demonstrates a value of 17 ± 2 per second, while the decay rate constant exhibits 1.5 ± 0.1 per second, indicating that hydrolysis of the covalent intermediate represents the rate-limiting step in substrate turnover [22].
The enzyme exists in two primary isoforms, dimethylarginine dimethylaminohydrolase 1 and dimethylarginine dimethylaminohydrolase 2, which demonstrate distinct tissue distribution patterns and regulatory mechanisms [24]. Dimethylarginine dimethylaminohydrolase 1 exhibits broad distribution throughout mammalian tissues, particularly concentrated in kidney, brain, and liver, while dimethylarginine dimethylaminohydrolase 2 demonstrates primary expression in heart, lung, and placenta [24].
| Parameter | Dimethylarginine Dimethylaminohydrolase 1 | Dimethylarginine Dimethylaminohydrolase 2 |
|---|---|---|
| Formation Rate Constant (k2) | 17 ± 2 s⁻¹ | Similar mechanism |
| Decay Rate Constant (k3) | 1.5 ± 0.1 s⁻¹ | Similar mechanism |
| Zinc Inhibition Constant | 4.2 nM | Similar to Dimethylarginine Dimethylaminohydrolase 1 |
| Tissue Distribution | Kidney, brain, liver | Heart, lung, placenta |
Cellular regulation of dimethylarginine dimethylaminohydrolase activity involves multiple mechanisms including transcriptional control by sterol response element binding proteins and post-translational modifications [10]. Oxidative stress conditions significantly reduce dimethylarginine dimethylaminohydrolase activity, leading to asymmetric dimethylarginine accumulation and subsequent nitric oxide synthase inhibition [16].
The enzyme demonstrates substrate specificity for asymmetric dimethylarginine and monomethylarginine, but exhibits no activity toward symmetric dimethylarginine [11]. Zinc ions function as potent endogenous inhibitors with a dissociation constant of 4.2 nanomolar, providing physiologically relevant regulatory control over enzyme activity [28].
Transport mechanisms involving cationic amino acid transporters facilitate the cellular uptake and efflux of asymmetric dimethylarginine, enabling inter-organ distribution and localized metabolism [21]. The cationic amino acid transporter 1 demonstrates high affinity for asymmetric dimethylarginine with apparent Michaelis constant values of 183 micromolar, facilitating cellular accumulation and subsequent dimethylarginine dimethylaminohydrolase-mediated clearance [35].
Protein arginine methyltransferases catalyze the methylation of arginine residues on histone and non-histone proteins, generating asymmetric dimethylarginine upon subsequent protein hydrolysis [9] [17]. The nine mammalian protein arginine methyltransferase family members demonstrate distinct substrate specificities and product formation patterns, fundamentally influencing epigenetic regulation mechanisms [17].
Type I protein arginine methyltransferases, including protein arginine methyltransferase 1, 2, 3, 4, 6, and 8, catalyze the formation of monomethylarginine and asymmetric dimethylarginine [17]. Protein arginine methyltransferase 1 accounts for 85% of cellular protein arginine methyltransferase activity and preferentially methylates histone H4 at arginine-3 in the context of histone octamers [17] [33].
Type II protein arginine methyltransferases, comprising protein arginine methyltransferase 5 and 9, generate monomethylarginine and symmetric dimethylarginine, while type III protein arginine methyltransferase 7 produces exclusively monomethylarginine [17]. These distinct methylation patterns create diverse epigenetic marks that regulate transcriptional activation and repression mechanisms [13] [25].
| Protein Arginine Methyltransferase Type | Enzymes | Methylation Products | Functional Role |
|---|---|---|---|
| Type I | PRMT1, 2, 3, 4, 6, 8 | Monomethylarginine and Asymmetric dimethylarginine | Transcriptional activation/repression |
| Type II | PRMT5, 9 | Monomethylarginine and Symmetric dimethylarginine | Transcriptional regulation |
| Type III | PRMT7 | Monomethylarginine only | DNA damage repair |
Histone arginine methylation demonstrates context-dependent substrate recognition, with protein arginine methyltransferases exhibiting differential preferences for individual histones versus histone octamers [33]. Most protein arginine methyltransferases preferentially methylate histone H4 within octamer contexts, while protein arginine methyltransferase 4 demonstrates preference for histone H3 [33].
The epigenetic implications extend beyond histone modifications to include regulation of transcription factors and RNA processing machinery [30]. Protein arginine methyltransferase 5-dependent methylation of transcription factor E2F1 enables alternative RNA splicing control through recruitment of spliceosome components via tudor domain protein interactions [30].
Cellular concentrations of asymmetric dimethylarginine demonstrate significant tissue-specific variations, with brain tissue exhibiting 5.1 micromolar concentrations compared to 0.4-0.6 micromolar in plasma [21]. These concentration gradients reflect the balance between protein arginine methyltransferase-mediated generation and dimethylarginine dimethylaminohydrolase-mediated clearance within specific cellular compartments [21].
| Tissue/Cell Type | Asymmetric Dimethylarginine Concentration (μM) | L-Arginine Concentration (μM) | Arginine:Asymmetric Dimethylarginine Ratio |
|---|---|---|---|
| Blood Plasma | 0.4-0.6 | 78 ± 16 | 130-195 |
| Brain Tissue | 5.1 ± 0.6 | 94.0 ± 7.8 | 18 |
| Endothelial Cells | 3.6 ± 1.0 | 151 ± 34 | 42 |
| Aortic Endothelial Cells | 5.0-12.1 | Variable | Variable |
NG, N'G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p'-sulfonate) represents the stable salt form of asymmetric dimethylarginine, a critical endogenous regulator of cardiovascular homeostasis [1]. The pathophysiological implications of elevated asymmetric dimethylarginine concentrations in cardiovascular disease manifest through multiple interconnected mechanisms that compromise endothelial function and promote atherogenesis.
Asymmetric dimethylarginine functions as a competitive inhibitor of nitric oxide synthase, demonstrating a half-maximal inhibition concentration of approximately 1.8 micromolar in tissue preparations [2]. The compound competes directly with L-arginine for binding to the enzyme active site, effectively reducing nitric oxide bioavailability even in the presence of physiological L-arginine concentrations that exceed asymmetric dimethylarginine levels by more than 100-fold [3] [4]. This competitive inhibition occurs at concentrations commonly observed in pathological states, with plasma levels ranging from 0.52 micromolar in healthy individuals to 2.51 micromolar in diabetic patients following high-fat meal consumption [5] [6].
The mechanistic pathway involves protein arginine methyltransferase-mediated methylation of arginine residues within nuclear proteins, followed by proteolytic degradation to release free asymmetric dimethylarginine [7] [8]. The primary degradation pathway involves dimethylarginine dimethylaminohydrolase enzymes, particularly dimethylarginine dimethylaminohydrolase-1 and dimethylarginine dimethylaminohydrolase-2, which metabolize asymmetric dimethylarginine to L-citrulline and dimethylamine [9] [10].
Beyond nitric oxide synthase inhibition, asymmetric dimethylarginine activates multiple pro-inflammatory pathways that exacerbate endothelial dysfunction. The compound induces superoxide anion production through nicotinamide adenine dinucleotide phosphate oxidase activation, creating a state of oxidative stress that further compromises nitric oxide bioavailability [11] [12]. This oxidative stress occurs through activation of the local renin-angiotensin system, with subsequent angiotensin II-mediated nicotinamide adenine dinucleotide phosphate oxidase stimulation [12].
Asymmetric dimethylarginine also activates nuclear factor kappa B signaling pathways, leading to increased expression of pro-inflammatory genes including monocyte chemoattractant protein-1, interleukin-8, and intercellular adhesion molecule-1 [13] [14] [15]. The nuclear factor kappa B activation involves actin cytoskeleton reorganization, with asymmetric dimethylarginine promoting stress fiber formation that facilitates nuclear translocation of the transcription factor [14]. This inflammatory cascade enhances monocyte adhesion to endothelial surfaces and promotes transmigration into the vascular wall [16] [15].
Asymmetric dimethylarginine significantly influences vascular smooth muscle cell behavior through activation of Rho/Rho-associated protein kinase signaling pathways [17]. The compound induces vascular smooth muscle cell migration by promoting phenotypic switching from a contractile to a proliferative state, characterized by reduced expression of smooth muscle-specific contractile markers and actin cytoskeleton disassembly [17]. This process involves RhoA activation and subsequent Rho-associated protein kinase-mediated phosphorylation events that facilitate cell motility and contribute to intimal thickening [17].
The extracellular signal-regulated kinase pathway also participates in asymmetric dimethylarginine-induced vascular smooth muscle cell migration, with Rho/Rho-associated protein kinase signaling serving as an upstream regulator of this mitogen-activated protein kinase cascade [17]. Inhibition of Rho-associated protein kinase with Y27632 completely prevents asymmetric dimethylarginine-induced cell migration and phenotypic changes [17].
Asymmetric dimethylarginine impairs endothelial cell motility through nitric oxide-dependent regulation of Rho guanosine triphosphatase activity [18] [19]. The compound enhances RhoA activity while suppressing Rac1 and Cdc42 function, leading to increased stress fiber formation and focal adhesion assembly that restricts cell movement [18]. This effect involves protein kinase G-mediated RhoA phosphorylation at serine-188, with asymmetric dimethylarginine reducing this inhibitory phosphorylation and promoting RhoA membrane localization [19].
The impaired endothelial cell motility directly translates to reduced angiogenic capacity, as demonstrated in aortic ring explant assays where asymmetric dimethylarginine treatment significantly decreases sprouting responses [19]. Overexpression of dimethylarginine dimethylaminohydrolase enzymes reverses these anti-angiogenic effects, confirming the specificity of asymmetric dimethylarginine action [19].
The pathophysiological mechanisms translate into measurable clinical outcomes across diverse cardiovascular pathologies. Table 1 presents comprehensive data on asymmetric dimethylarginine concentrations in various cardiovascular conditions, demonstrating consistent elevation compared to healthy controls.
| Condition | ADMA Concentration (μmol/L) | Clinical Significance | Reference |
|---|---|---|---|
| Healthy Controls | 0.52 ± 0.09 | Reference range | [5] |
| Chronic Kidney Disease | 0.82 ± 0.16 | Significant elevation (p<0.0001) | [5] |
| Hypercholesterolemia | 1.04 ± 0.99 to 2.51 ± 2.27 | Postprandial increase in diabetics | [6] |
| Hypertension | Elevated vs controls | Associated with endothelial dysfunction | [2] [3] |
| Type 2 Diabetes | Elevated (post-meal: 2.51 ± 2.27) | Linked to postprandial vascular dysfunction | [6] |
| Coronary Artery Disease | Elevated vs controls | Independent predictor of events | [2] [3] |
| Heart Failure | Elevated vs controls | Associated with reduced cardiac output | [20] |
Prospective clinical studies demonstrate that asymmetric dimethylarginine serves as an independent predictor of cardiovascular events and mortality [3] [20]. The compound's elevation correlates with reduced endothelium-dependent vasodilation and increased cardiovascular risk across diverse patient populations [2] [20]. Intravenous administration of asymmetric dimethylarginine in healthy volunteers produces dose-dependent reductions in cardiac output and heart rate, along with increased blood pressure and systemic vascular resistance [20].
The emergence of severe acute respiratory syndrome coronavirus 2 has provided unprecedented insights into the role of asymmetric dimethylarginine in pulmonary vasoregulation during viral respiratory infections. The compound demonstrates significant associations with disease severity, respiratory failure, and clinical outcomes in coronavirus disease 2019 patients.
Viral respiratory infections, particularly severe acute respiratory syndrome coronavirus 2, induce complex pulmonary vascular responses that involve both direct viral effects and host inflammatory reactions [21] [22]. Asymmetric dimethylarginine concentrations show strong correlations with disease severity markers and respiratory dysfunction parameters in hospitalized coronavirus disease 2019 patients [21] [22] [23]. The compound's elevation appears to reflect underlying pulmonary vascular dysfunction rather than simply systemic inflammatory burden.
Machine learning-based clustering analysis of coronavirus disease 2019 patients reveals three distinct phenotypic groups based on asymmetric dimethylarginine levels and clinical characteristics [21] [22]. The low-severity cluster demonstrates minimal asymmetric dimethylarginine elevation and does not require invasive mechanical ventilation [21] [22]. The moderate-severity cluster shows intermediate asymmetric dimethylarginine levels with respiratory failure but without mechanical ventilation requirements [21] [22]. The high-severity cluster exhibits the highest asymmetric dimethylarginine concentrations and universally requires invasive mechanical ventilation [21] [22].
Hypoxic conditions, characteristic of severe viral respiratory syndromes, significantly influence asymmetric dimethylarginine metabolism through multiple regulatory mechanisms [24]. Acute and chronic hypoxia increase protein arginine methyltransferase activity, enhancing asymmetric dimethylarginine biosynthesis from methylated nuclear proteins [24]. Simultaneously, hypoxia reduces dimethylarginine dimethylaminohydrolase activity, particularly dimethylarginine dimethylaminohydrolase-1 and dimethylarginine dimethylaminohydrolase-2, leading to impaired asymmetric dimethylarginine degradation [24].
The hypoxia-induced elevation of asymmetric dimethylarginine contributes to pulmonary vasoconstriction through nitric oxide synthase inhibition [24]. This mechanism represents a maladaptive response in global hypoxic conditions, as it exacerbates pulmonary hypertension and impairs gas exchange [24]. High-altitude studies demonstrate that elevated asymmetric dimethylarginine levels at sea level predict development of high-altitude pulmonary hypertension, supporting its role as a biomarker for hypoxic pulmonary vascular dysfunction [24].
Comprehensive studies of coronavirus disease 2019 patients demonstrate robust associations between asymmetric dimethylarginine concentrations and clinical outcomes [21] [22] [23]. Table 2 summarizes the key findings from multiple coronavirus disease 2019 cohorts examining asymmetric dimethylarginine as a prognostic biomarker.
| Study Population | ADMA Concentration (μmol/L) | Clinical Outcome | Odds Ratio for Poor Outcome | Reference |
|---|---|---|---|---|
| COVID-19 Low Severity | Lower levels | No mechanical ventilation | Low risk (3.6% mortality) | [21] [22] |
| COVID-19 Moderate Severity | Intermediate levels | Respiratory failure, no IMV | Medium risk (15.1% mortality) | [21] [22] |
| COVID-19 High Severity (IMV) | Highest levels | Required mechanical ventilation | High risk (43.7% mortality) | [21] [22] |
| COVID-19 Non-survivors | ≥0.599 | 22.8% mortality | 5.95 (2.63-13.45) | [23] |
| COVID-19 Survivors | <0.599 | Better survival | Reference | [23] |
| Healthy Controls | Reference range | Normal respiratory function | N/A | [21] [22] [23] |
Multivariable analysis identifies asymmetric dimethylarginine as an independent predictor of negative outcomes in coronavirus disease 2019, with an odds ratio of 4.652 for poor prognosis [21] [22]. The compound demonstrates superior prognostic value compared to traditional inflammatory markers, with optimal cut-off values of 0.579 micromolar for symmetric dimethylarginine and 0.599 micromolar for asymmetric dimethylarginine discriminating survivors from non-survivors [23].
The pathophysiological role of asymmetric dimethylarginine in viral respiratory syndromes involves multiple interconnected mechanisms affecting pulmonary vascular function [21] [22] [23]. The compound's elevation correlates with reduced pulmonary vasodilation as assessed by computed tomography angiography, despite apparent clinical severity [21] [22]. This paradoxical finding suggests that asymmetric dimethylarginine-mediated vasoconstriction may represent a compensatory mechanism attempting to maintain ventilation-perfusion matching in diseased lung regions.
Viral infection-induced inflammatory responses enhance asymmetric dimethylarginine production through increased protein arginine methyltransferase expression and reduced dimethylarginine dimethylaminohydrolase activity [25] [26]. The resulting nitric oxide deficiency compromises pulmonary vascular reactivity and impairs hypoxic pulmonary vasoconstriction responses [24] [27]. Additionally, asymmetric dimethylarginine-induced oxidative stress further damages pulmonary endothelium and promotes thrombotic complications commonly observed in severe coronavirus disease 2019 [21] [22].
Respiratory syncytial virus infections, particularly in early life, demonstrate similar patterns of asymmetric dimethylarginine elevation and pulmonary vascular dysfunction [25] [28]. The virus-induced inflammatory responses include enhanced protein arginine methyltransferase activity and reduced dimethylarginine dimethylaminohydrolase expression, leading to asymmetric dimethylarginine accumulation in airway epithelial cells [25]. This elevation contributes to airway hyperresponsiveness and may predispose to asthma development through nitric oxide-dependent mechanisms [27] [28].
Animal models of viral respiratory infections demonstrate that asymmetric dimethylarginine elevation correlates with enhanced inflammatory cell recruitment and cytokine production [26] [28]. The compound's role in modulating adaptive immune responses involves effects on dendritic cell migration and T cell activation, potentially influencing long-term immunological memory formation [26].